molecular formula C6H2BF7KN B13475009 Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide

Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide

Katalognummer: B13475009
Molekulargewicht: 270.99 g/mol
InChI-Schlüssel: HODHCUNYKVRWHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron atom bonded to a pyridine ring, which is further substituted with fluorine and trifluoromethyl groups. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of a suitable pyridine derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it a versatile method for the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the transfer of functional groups and the formation of new chemical bonds. This makes the compound a valuable intermediate in many synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific substitution pattern on the pyridine ring. The presence of both fluorine and trifluoromethyl groups imparts distinct electronic properties, making it particularly useful in reactions that require high reactivity and selectivity. Its stability and compatibility with various reaction conditions further enhance its utility in scientific research and industrial applications.

Eigenschaften

Molekularformel

C6H2BF7KN

Molekulargewicht

270.99 g/mol

IUPAC-Name

potassium;trifluoro-[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide

InChI

InChI=1S/C6H2BF7N.K/c8-4-1-3(7(12,13)14)2-15-5(4)6(9,10)11;/h1-2H;/q-1;+1

InChI-Schlüssel

HODHCUNYKVRWHC-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC(=C(N=C1)C(F)(F)F)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.